3,5-Difluoro-4-(trifluoromethoxy)benzoic acid molecular structure and weight
3,5-Difluoro-4-(trifluoromethoxy)benzoic acid molecular structure and weight
Molecular Architecture, Synthetic Utility, and Physicochemical Profile
Executive Summary
In the landscape of modern medicinal chemistry, the modulation of physicochemical properties via fluorination is a cornerstone strategy.[1][2] 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid represents a highly specialized "privileged scaffold" that combines the metabolic stability of the trifluoromethoxy (–OCF₃) group with the electronic tuning of the 3,5-difluoro substitution pattern.
This guide provides an in-depth technical analysis of this molecule. Unlike simple benzoic acid derivatives, this compound offers a unique vector for optimizing Lipophilic Efficiency (LipE) and blocking metabolic "soft spots" at the para-position, while simultaneously increasing the acidity of the carboxylic tail to enhance polar interactions in protein binding pockets.
Molecular Specifications & Physicochemical Profile
The following data aggregates calculated and predicted values based on structure-property relationships (SPR) of fluorinated benzoates.
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3,5-Difluoro-4-(trifluoromethoxy)benzoic acid | |
| Molecular Formula | C₈H₃F₅O₃ | |
| Molecular Weight | 242.10 g/mol | Monoisotopic Mass: 242.0002 |
| CAS Registry Number | Refer to specific ester derivatives | Free acid often generated in situ from esters (e.g., Methyl ester CAS analogs) |
| Predicted pKa | 2.8 – 3.1 | Significantly more acidic than benzoic acid (4.[3][4]2) due to F-withdrawing effects.[2] |
| cLogP (Predicted) | ~3.2 | High lipophilicity driven by –OCF₃ (+1.04 π-value). |
| H-Bond Donors | 1 | (Carboxylic Acid –OH) |
| H-Bond Acceptors | 5 | (Carboxyl oxygens + Fluorines) |
| Rotatable Bonds | 2 | (C–COOH, O–CF₃) |
Structural Analysis: The "Bioisostere" Logic
To understand the utility of this molecule, one must analyze the synergistic effects of its substituents. It is not merely a sum of its parts; it is a tuned electronic system.
Electronic Landscape & pKa Modulation
The 3,5-difluoro substitution pattern exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring. When combined with the –OCF₃ group (which is also strongly withdrawing, σ_p ≈ 0.35), the electron density of the aromatic ring is severely depleted.
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Consequence: The carboxylic acid proton becomes more acidic (pKa drop from 4.2 to ~3.0).
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Application: This ensures the molecule exists primarily as a carboxylate anion at physiological pH (7.4), improving solubility despite the lipophilic tail.
The Trifluoromethoxy "Super-Halogen"
The –OCF₃ group is often termed a "super-halogen."[5] It is chemically stable and lipophilic but, unlike a simple –CF₃ group, it adopts a conformation orthogonal to the ring plane due to the ether linkage.
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Consequence: This conformational twist can disrupt pi-stacking in unwanted non-specific binding, while the high fluorine content increases metabolic stability against CYP450 oxidation.
Diagram 1: Structure-Activity Relationship (SAR) Map
Figure 1: SAR Logic map illustrating the functional contribution of each substituent to the overall pharmacological profile.
Synthetic Pathways & Experimental Protocols
Synthesis of 3,5-difluoro-4-(trifluoromethoxy)benzoic acid is non-trivial due to the difficulty of introducing the –OCF₃ group directly onto an electron-poor ring. The most reliable route for research applications is the hydrolysis of a pre-functionalized precursor , typically the methyl ester or nitrile.
Recommended Workflow: Hydrolysis from Methyl Ester
If the methyl ester (Methyl 3,5-difluoro-4-(trifluoromethoxy)benzoate) is available, the following protocol ensures high purity without defluorination.
Reagents:
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Precursor: Methyl 3,5-difluoro-4-(trifluoromethoxy)benzoate
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Solvent: THF/Water (3:1 ratio)
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Base: Lithium Hydroxide (LiOH·H₂O)
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Acid: 1N HCl
Step-by-Step Protocol:
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Dissolution: Dissolve 1.0 eq of the methyl ester in THF (5 mL per mmol). Cool to 0°C.
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Saponification: Add a solution of LiOH·H₂O (2.5 eq) in water dropwise. The mixture may turn slightly cloudy.
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Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
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Checkpoint: Disappearance of the ester peak (M+ ≈ 256) and appearance of the acid mass (M-1 ≈ 241 in negative mode).
-
-
Workup:
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Concentrate the mixture under reduced pressure to remove THF.
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Acidify the remaining aqueous residue with 1N HCl to pH ~2.0. A white precipitate should form.
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Extract with Ethyl Acetate (3x).
-
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Recrystallize from Hexane/CH₂Cl₂ if necessary.
Retrosynthetic Analysis
For total synthesis (if the ester is unavailable), the –OCF₃ group is best installed before the carboxylic acid is fully oxidized, or via a radical trifluoromethoxylation.
Diagram 2: Synthetic Workflow
Figure 2: Synthetic workflow from hydroxy-benzoate precursor to final acid.
Analytical Characterization
To validate the structure, specific NMR signatures must be confirmed.
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¹H NMR (400 MHz, DMSO-d₆):
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Expect a broad singlet around 13.0–14.0 ppm (COOH).
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Expect a doublet (or multiplet) in the aromatic region (approx. 7.6–7.9 ppm) corresponding to the two symmetric protons at positions 2 and 6. The coupling constant (J) will reflect H-F coupling (typically 6–9 Hz).
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-
¹⁹F NMR (376 MHz, DMSO-d₆):
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Signal A (–OCF₃): Singlet around -57 to -59 ppm.
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Signal B (Ar-F): Multiplet around -110 to -130 ppm.
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Note: The integration ratio should be 3:2 (OCF₃ : Ar-F).
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Safety & Handling (MSDS Summary)
While specific toxicological data for this exact derivative may be limited, standard protocols for fluorinated benzoic acids apply.
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Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
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Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.
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Storage: Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.
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Incompatibility: Strong oxidizing agents, strong bases.
References
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Grokipedia. (2025).[3] Medicinal chemistry properties of trifluoromethoxy group. Retrieved from 5
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MDPI. (2025).[3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Retrieved from 1
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PubChem. (n.d.). 3-Fluoro-4-(trifluoromethoxy)benzoic acid (Analogous Data). Retrieved from 6[3][6]
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University of Tartu. (2019). Aqueous pKa values of fluorinated compounds. J. Phys. Org. Chem. Retrieved from 7
Sources
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- 2. nbinno.com [nbinno.com]
- 3. 3,5-Difluoro-4-formylbenzoic acid | C8H4F2O3 | CID 45073629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. 3-Fluoro-4-(trifluoromethoxy)benzoic acid | C8H4F4O3 | CID 2783356 - PubChem [pubchem.ncbi.nlm.nih.gov]
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